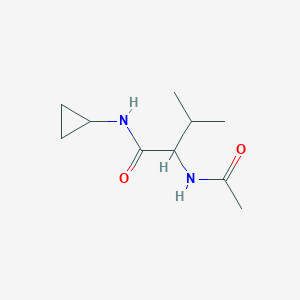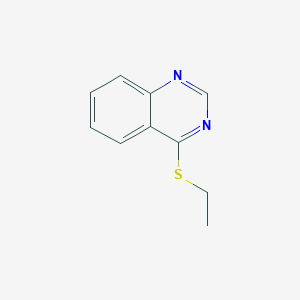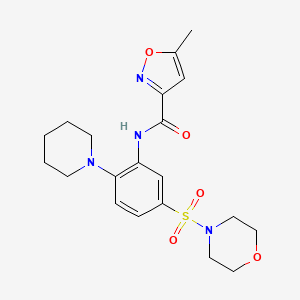
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is not fully understood. However, studies have suggested that it exerts its anticancer and antimicrobial effects by interfering with various cellular processes. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. It has also been found to disrupt the cell membrane of microorganisms, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. This makes it an ideal compound for studying the mechanisms of action of anticancer and antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
未来方向
There are several future directions for research on 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide. One direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune and neurodegenerative diseases. Another direction is to study its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
合成方法
The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide involves several steps. The first step involves the synthesis of 5,7-dichloro-2-methylquinoline, which is achieved by the reaction of 2-methylquinoline with phosphorus oxychloride. The second step involves the reaction of 5,7-dichloro-2-methylquinoline with 2-(tert-butoxycarbonylamino)acetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(tert-butoxycarbonyl)acetamide. The final step involves the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide.
科学研究应用
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Another potential application of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is in the treatment of infectious diseases. Studies have shown that this compound has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has been found to inhibit the growth of these microorganisms by disrupting their cell membranes and inhibiting their metabolic processes.
属性
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-9(2)11(4)21-15(22)8-23-17-14(19)7-13(18)12-6-5-10(3)20-16(12)17/h5-7,9,11H,8H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFJNQVXHTSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC(C)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)